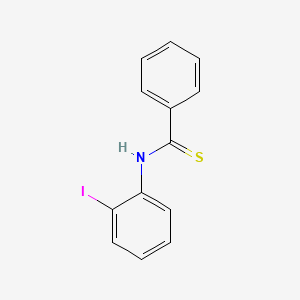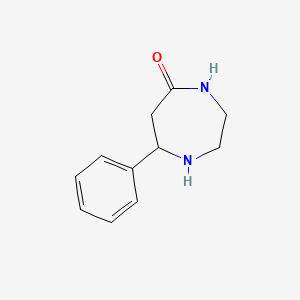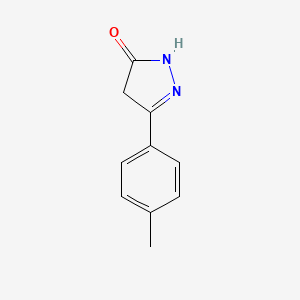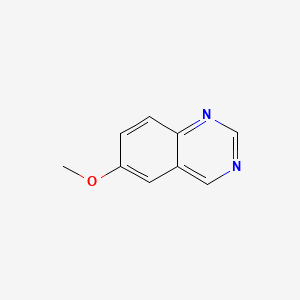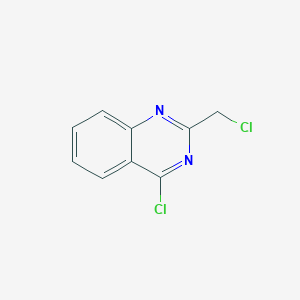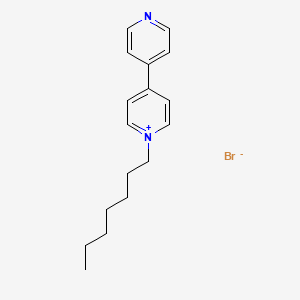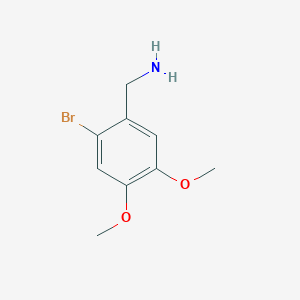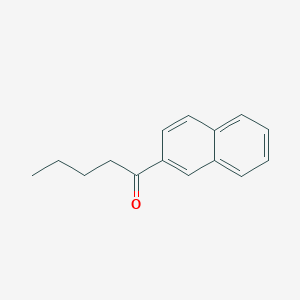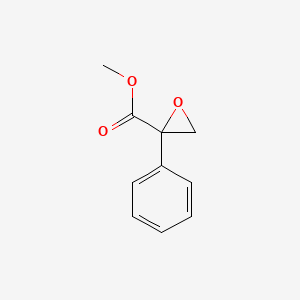
Methyl 2-phenyloxirane-2-carboxylate
Overview
Description
Methyl 2-phenyloxirane-2-carboxylate is a chemical compound that belongs to the class of oxiranes. It is a colorless liquid with a molecular weight of 182.19 g/mol. Methyl 2-phenyloxirane-2-carboxylate is used in various scientific research applications due to its unique properties.
Scientific Research Applications
Organic Synthesis
“Methyl 2-phenyloxirane-2-carboxylate” finds extensive applications in organic synthesis . It is a versatile compound that can be readily converted into phenylacetone (P2P) through hydrolysis .
Pharmaceutical Research and Development
This compound is also used in pharmaceutical research and development . Its conversion into P2P is particularly important as P2P is a precursor in the syntheses of numerous organic compounds and pharmaceutical substances .
Darzens Reaction
The Darzens reaction, initially discovered by Auguste Georges Darzens in 1904, offers a valuable synthetic tool for the formation of glycidic esters . “Methyl 2-phenyloxirane-2-carboxylate” plays a crucial role in this reaction .
Physico-Chemical Properties Study
The study of the physico-chemical properties of “Methyl 2-phenyloxirane-2-carboxylate” is another area of scientific research . This includes its molecular formula, molar weight, boiling point, melting points, solubility, and structural formulas .
Legal Status and Regulations
Understanding the legal status and regulations surrounding “Methyl 2-phenyloxirane-2-carboxylate” is also an important area of research . This includes its legal status in different countries and the implications of its use in various industries .
DNA Methylation
“Methyl 2-phenyloxirane-2-carboxylate” may also have applications in the study of DNA methylation . DNA methylation is the major modification of eukaryotic genomes and plays a crucial role in cellular processes .
Mechanism of Action
Target of Action
Methyl 2-phenyloxirane-2-carboxylate, also known as BMK methyl glycidate , is an organic compound that exhibits notable potential due to its capability to be converted into phenyl-2-propanone (P2P) via hydrolysis . P2P is an important precursor in syntheses of numerous organic compounds and pharmaceutical substances .
Mode of Action
The compound can undergo reactions typical of epoxides, such as ring-opening reactions or nucleophilic attacks at the oxirane ring. During hydrolysis, the sodium salts of BMK glycidates are treated with a solution of hydrochloric acid, which results in the cleavage of the ester bonds. This reaction leads to the formation of phenylacetone (P2P) and sodium chloride (NaCl) as byproducts .
Biochemical Pathways
Methyl 2-phenyloxirane-2-carboxylate plays a role in the synthesis of other complex organic molecules. For example, its derivatives are used in diastereoselective Friedel-Crafts cyclization reactions to produce substances like 2-Substituted 1-Phenyl-1,2,3,4-tetrahydronaphthalenes. These reactions are significant in creating various organic compounds with high selectivity and yield.
Pharmacokinetics
The compound’s physical and chemical properties, such as its solubility and boiling point, can influence its bioavailability
Result of Action
Methyl 2-phenyloxirane-2-carboxylate and its derivatives have been studied for their potential in affecting blood glucose levels. Certain oxirane-2-carboxylic acids show remarkable blood glucose lowering activities in fasted rats, indicating their potential utility in diabetic treatment.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-phenyloxirane-2-carboxylate. For instance, the compound is stable but decomposes when exposed to light and heat . Therefore, it should be stored in a cool and dark environment to maintain its stability .
properties
IUPAC Name |
methyl 2-phenyloxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-9(11)10(7-13-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQYVTPJYUNQRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503746 | |
| Record name | Methyl 2-phenyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98324-47-1 | |
| Record name | Methyl 2-phenyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

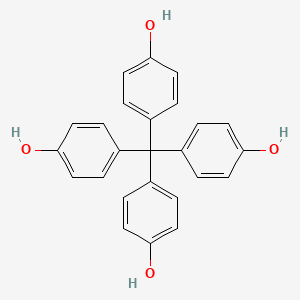
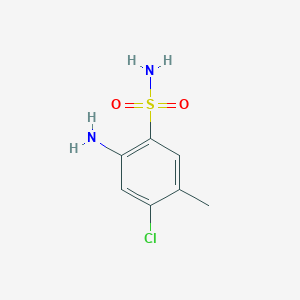
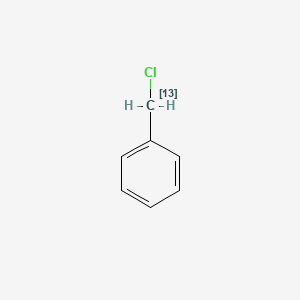
![5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine](/img/structure/B1601030.png)
